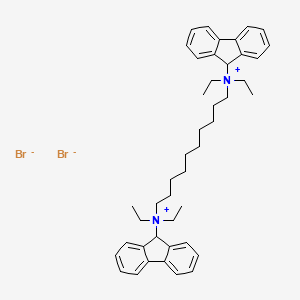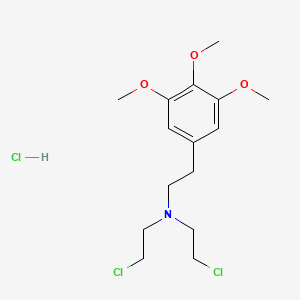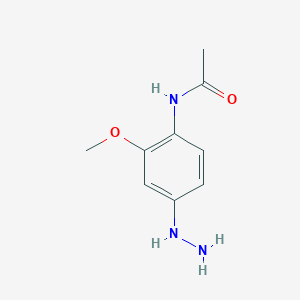
Acetamide,N-(4-hydrazinyl-2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-hydrazinyl-2-methoxyphenyl)- is an organic compound with the molecular formula C9H13N3O2 This compound is characterized by the presence of a hydrazinyl group attached to a methoxyphenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-hydrazinyl-2-methoxyphenyl)- typically involves the reaction of 4-methoxyphenylhydrazine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methoxyphenylhydrazine and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.
Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4-hydrazinyl-2-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-hydrazinyl-2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazones.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Acetamide, N-(4-hydrazinyl-2-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-hydrazinyl-2-methoxyphenyl)- involves its interaction with specific molecular targets. The hydrazinyl group is known to form covalent bonds with various biomolecules, leading to alterations in their function. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-: Similar structure but lacks the hydrazinyl group.
Methacetin: Contains a methoxy group but differs in the position and type of functional groups.
Uniqueness
Acetamide, N-(4-hydrazinyl-2-methoxyphenyl)- is unique due to the presence of both hydrazinyl and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
N-(4-hydrazinyl-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H13N3O2/c1-6(13)11-8-4-3-7(12-10)5-9(8)14-2/h3-5,12H,10H2,1-2H3,(H,11,13) |
InChI Key |
DZLSPVWUGOXTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



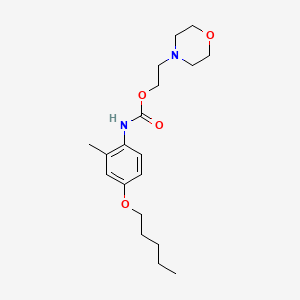

![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)


![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
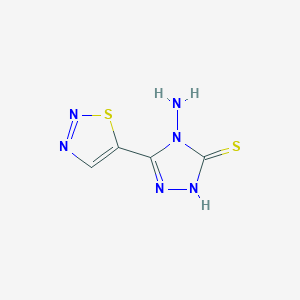
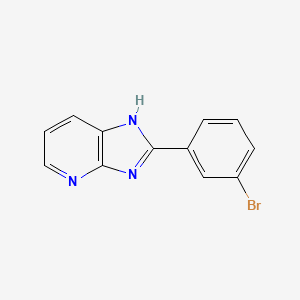
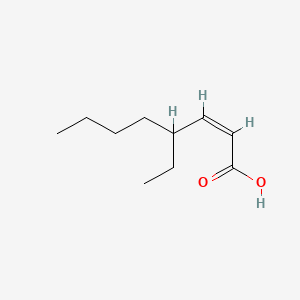
![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)
